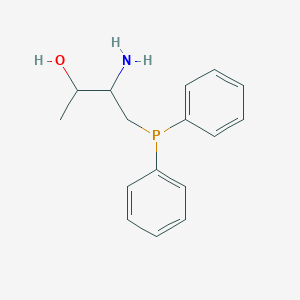
3-Amino-4-(diphenylphosphanyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(diphenylphosphanyl)butan-2-ol is a chiral phosphine ligand known for its high yield and enantioselective results in chemical synthesis. This compound has a molecular formula of C16H20NOP and a molecular weight of 273.31 g/mol. It is widely used in asymmetric synthesis due to its chiral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(diphenylphosphanyl)butan-2-ol typically involves the use of chiral resolution techniques and asymmetric synthesis. The compound can be synthesized through the reaction of appropriate chiral precursors under controlled conditions to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(diphenylphosphanyl)butan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and phosphanyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Amino-4-(diphenylphosphanyl)butan-2-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral properties.
Medicine: Investigated for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Amino-4-(diphenylphosphanyl)butan-2-ol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with various substrates, facilitating enantioselective reactions. The phosphanyl group plays a crucial role in stabilizing transition states and intermediates during these reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(diphenylphosphino)-2-butanol
- 3-Amino-4-(diphenylphosphino)-2-butanol hydrochloride
Uniqueness
Compared to similar compounds, 3-Amino-4-(diphenylphosphanyl)butan-2-ol is unique due to its high enantioselectivity and efficiency in asymmetric synthesis. Its chiral properties make it a valuable ligand in various chemical reactions, distinguishing it from other phosphine ligands.
Properties
IUPAC Name |
3-amino-4-diphenylphosphanylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NOP/c1-13(18)16(17)12-19(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16,18H,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEMWSBOQSXRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20NOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














